molecular formula C11H16O2 B5775296 2-(3-Hydroxypentan-3-yl)phenol CAS No. 17890-64-1

2-(3-Hydroxypentan-3-yl)phenol

Cat. No.: B5775296
CAS No.: 17890-64-1
M. Wt: 180.24 g/mol
InChI Key: BRROYFXVYJNZTH-UHFFFAOYSA-N
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Description

2-(3-Hydroxypentan-3-yl)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound, specifically, has a hydroxyl group attached to a phenyl ring and another hydroxyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypentan-3-yl)phenol can be achieved through several methods. One common approach is the ipso-hydroxylation of arylboronic acids. This method involves the use of aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent under mild and green conditions . The reaction is scalable and can be performed at room temperature with a short reaction time.

Industrial Production Methods

Industrial production of substituted phenols, including this compound, often involves nucleophilic aromatic substitution reactions. These reactions typically require aryl halides and strong nucleophiles under specific conditions . Another method involves the oxidation of aryl silanes or the addition of benzene and propene in the presence of phosphoric acid to form cumene, which is then oxidized to phenol .

Comparison with Similar Compounds

2-(3-Hydroxypentan-3-yl)phenol can be compared with other phenolic compounds such as:

    Phenol: The simplest phenol with a single hydroxyl group attached to a benzene ring.

    Hydroquinone: A dihydroxybenzene with two hydroxyl groups in para positions.

    Catechol: A dihydroxybenzene with two hydroxyl groups in ortho positions.

    Resorcinol: A dihydroxybenzene with two hydroxyl groups in meta positions.

Properties

IUPAC Name

2-(3-hydroxypentan-3-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-3-11(13,4-2)9-7-5-6-8-10(9)12/h5-8,12-13H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRROYFXVYJNZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=CC=C1O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001290642
Record name α,α-Diethyl-2-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-64-1
Record name α,α-Diethyl-2-hydroxybenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17890-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,α-Diethyl-2-hydroxybenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001290642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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